molecular formula C22H18O10 B1197462 Epicatechin-3-gallate CAS No. 863-03-6

Epicatechin-3-gallate

Cat. No.: B1197462
CAS No.: 863-03-6
M. Wt: 442.4 g/mol
InChI Key: LSHVYAFMTMFKBA-FPOVZHCZSA-N
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Description

(+)-Epicatechin-3-O-gallate is a naturally occurring polyphenolic compound found predominantly in green tea. It belongs to the class of flavonoids known as catechins. This compound is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects.

Scientific Research Applications

Chemistry: In chemistry, Epicatechin-3-gallate is used as a model compound to study the antioxidant mechanisms of polyphenols. It is also employed in the synthesis of novel flavonoid derivatives with enhanced biological activities.

Biology: In biological research, this compound is studied for its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways. It is also used to investigate its role in modulating oxidative stress and inflammation.

Medicine: In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Clinical studies have shown its efficacy in reducing oxidative damage and improving vascular health.

Industry: In the food and beverage industry, it is used as a natural antioxidant to enhance the shelf life of products. It is also incorporated into dietary supplements and functional foods for its health-promoting properties.

Mechanism of Action

Epigallocatechin-3-O-gallate (EGCG), a major catechin component of green tea, is known to possess antiviral activities against a wide range of DNA viruses and RNA viruses . EGCG directly inhibits early infection by interfering with the adsorption on host cells, inhibiting virus replication, and reducing bacterial biofilm formation and toxin release . EGCG indirectly inhibits infection by regulating immune inflammation and antioxidation .

Future Directions

At present, the bioavailability of EGCG can be improved to some extent using nanostructured drug delivery systems and molecular modification technology in combination with other drugs . This study provides a theoretical basis for the development of EGCG as an adjuvant drug for anti-pathogenic microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epicatechin-3-gallate typically involves the esterification of (+)-epicatechin with gallic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as green tea leaves. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization. Advanced methods like supercritical fluid extraction are also employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (+)-Epicatechin-3-O-gallate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are reactive intermediates.

    Reduction: Reduction reactions can convert it back to its parent catechin form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the gallate moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced catechins.

    Substitution: Substituted catechin derivatives.

Comparison with Similar Compounds

    Epicatechin: Lacks the gallate moiety but shares similar antioxidant properties.

    Epigallocatechin: Contains an additional hydroxyl group compared to epicatechin.

    Epigallocatechin-3-O-gallate: Similar structure but with an additional hydroxyl group, making it more potent in some biological activities.

Uniqueness: (+)-Epicatechin-3-O-gallate is unique due to its specific structure, which confers distinct biological activities. Its combination of antioxidant, anti-inflammatory, and anti-cancer properties makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

[(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHVYAFMTMFKBA-FPOVZHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863-03-6
Record name Epicatechin gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicatechin gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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